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Benzo[d]oxazol-2-ylboronic acid

Cat. No.: B11917005
M. Wt: 162.94 g/mol
InChI Key: GGUYHZZGZZAVDH-UHFFFAOYSA-N
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Description

The Cornerstone of Modern Synthesis: The Significance of Boronic Acids

Boronic acids, organic compounds featuring a carbon-boron bond with two hydroxyl groups (R-B(OH)₂), are fundamental tools in modern chemical synthesis. chemicalbook.com Their stability, generally low toxicity, and ease of handling have made them indispensable reagents. nih.gov A pivotal moment in elevating the status of boronic acids was the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govacs.org This palladium-catalyzed reaction showcases the utility of boronic acids in constructing complex molecular architectures, a process central to the creation of pharmaceuticals, agrochemicals, and fine chemicals.

Beyond their role in carbon-carbon bond formation, boronic acids are recognized for their ability to act as Lewis acids and to form reversible covalent bonds with diols, such as those found in sugars and other biologically relevant molecules. chemicalbook.com This unique property has led to their extensive use in the development of chemical sensors and molecular recognition systems. nih.gov The degradation of boronic acids to boric acid, a naturally occurring and relatively benign compound, further enhances their appeal as "green" reagents in sustainable chemical practices. nih.gov

The Privileged Scaffold: The Role of Benzoxazole (B165842) in Heterocyclic Chemistry

The benzoxazole scaffold, an aromatic heterocyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is a privileged structure in medicinal chemistry. pcbiochemres.com This motif is present in a wide array of naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities. pcbiochemres.com The planar nature of the benzoxazole ring system allows for significant π-π stacking and other non-covalent interactions with biological macromolecules, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. nih.gov

This versatile scaffold serves as a crucial building block for the synthesis of pharmacologically active molecules. nih.gov The inherent stability and aromaticity of the benzoxazole ring, coupled with reactive sites that allow for functionalization, make it an attractive starting point for drug discovery programs. pcbiochemres.com Consequently, benzoxazole derivatives have been investigated for a multitude of therapeutic applications. nih.govjddtonline.infoijpsr.com

A Modern Building Block: Historical Context and Evolution of Research on Benzo[d]oxazol-2-ylboronic Acid

While boronic acids have been known for over a century, and the synthesis of benzoxazole derivatives has a long history, the specific compound this compound appears to be a more recent addition to the chemist's toolbox. The synthesis of 2-heterocyclic boronic acids has historically presented challenges due to their instability. nih.gov However, the development of stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has facilitated the use of these valuable building blocks. nih.gov

The first public deposition of data for this compound in the PubChem database occurred in early 2011, suggesting its emergence as a commercially available and studied compound in the 21st century. nih.gov Its evolution as a building block is intrinsically linked to the advancements in cross-coupling methodologies and the persistent search for novel heterocyclic structures in drug discovery and materials science. The compound's utility lies in its ability to readily participate in reactions like the Suzuki-Miyaura coupling, allowing for the direct introduction of the benzoxazole moiety into a wide range of molecular scaffolds.

Charting New Territories: An Overview of Research Trajectories for this compound Derivatives

The research landscape for derivatives of this compound is expanding, with a primary focus on medicinal chemistry and, to a lesser extent, materials science. The ability to synthesize a diverse library of substituted benzoxazoles from this key intermediate has opened up several avenues of investigation.

In the realm of medicinal chemistry , research has been directed towards the development of:

Kinase Inhibitors: Derivatives of the closely related benzo[d]oxazol-2(3H)-one have been explored as potent inhibitors of kinases like c-Met, which are implicated in cancer progression. nih.gov The benzoxazole core serves as a scaffold for designing molecules that can fit into the ATP-binding pocket of these enzymes.

Anticancer Agents: The benzoxazole motif is a common feature in compounds with antiproliferative activity. pcbiochemres.com Research into derivatives of this compound is aimed at discovering new anticancer agents that may target various pathways involved in tumor growth and metastasis.

Neuroprotective Agents: The structural features of benzoxazoles have been leveraged to create compounds with potential applications in treating neurodegenerative diseases.

In materials science , the properties of the benzoxazole ring system, such as its thermal stability and fluorescence, make its derivatives attractive for the development of novel organic materials. finechemical.net While this area is less explored compared to medicinal applications, the use of this compound as a building block could lead to the creation of new polymers and functional materials with tailored optical and electronic properties. finechemical.net

The following table provides a snapshot of the key properties of this compound:

PropertyValue
Molecular Formula C₇H₆BNO₃
Molecular Weight 162.94 g/mol
IUPAC Name (1,3-benzoxazol-2-yl)boronic acid
CAS Number 401895-71-4

Data sourced from PubChem CID 49964163 nih.gov

Direct Boronylation Approaches

Direct C-H borylation of heteroarenes has emerged as a powerful and atom-economical method for the synthesis of heteroarylboronic acids. While direct borylation of benzoxazole at the 2-position to furnish this compound is not as commonly reported as for other heterocycles, certain strategies can be envisaged based on established methodologies.

One potential route involves the use of iridium-catalyzed C-H borylation. This methodology has been successfully applied to a wide range of heteroarenes, with regioselectivity often governed by steric and electronic factors. For benzoxazole, the C2-H bond is the most acidic, making it a plausible target for direct borylation. The reaction would typically involve an iridium catalyst, a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a suitable ligand. The regioselectivity of such a reaction on the benzoxazole nucleus would be a critical aspect to control, as borylation at other positions on the benzene ring is also possible.

Another direct approach involves the deprotonation of the C2-position of benzoxazole followed by quenching with a boron electrophile. The use of strong bases, such as organolithium reagents or lithium magnesates, can facilitate the removal of the acidic C2-proton. acs.orgacs.orgresearchgate.netcsic.esnih.gov The resulting 2-lithiobenzoxazole or a related organometallic species can then react with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the desired boronic acid. However, a notable challenge with 2-lithiated oxazoles and benzoxazoles is their propensity to undergo ring-opening to form more stable 2-(isocyano)enolate or phenolate species, which can complicate the synthesis. acs.orgacs.orgresearchgate.netcsic.esnih.gov

Precursor-Based Synthesis Routes

A more common and often more reliable approach to this compound and its analogues involves the construction of the benzoxazole ring from appropriately functionalized precursors.

Cyclocondensation Strategies with o-Aminophenol Derivatives

The condensation of o-aminophenol or its substituted derivatives with a suitable one-carbon electrophile is a cornerstone of benzoxazole synthesis. nih.govnih.govrsc.org This strategy allows for the introduction of various substituents at the 2-position of the benzoxazole ring.

A widely employed method is the reaction of o-aminophenol with aldehydes. nih.govnih.govnih.gov This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to afford the 2-aryl- or 2-alkylbenzoxazole. A variety of catalysts, including gold salts, and oxidizing agents can be used to promote this transformation. nih.gov

Catalyst/ReagentAldehyde TypeConditionsYield
HAuCl₄·4H₂OAromatic/HeteroaromaticO₂, THF or solvent-freeGood to Excellent
Ionic LiquidAromaticSolvent-free, sonicationModerate to High
TiO₂–ZrO₂AromaticAcetonitrile, 60 °C83–93%
Palladium NanocatalystAromaticO₂, K₂CO₃, DMF, 80 °C83–95%

Similarly, carboxylic acids can be condensed with o-aminophenol to yield 2-substituted benzoxazoles. researchgate.netorganic-chemistry.org This reaction often requires high temperatures or the use of dehydrating agents or catalysts to facilitate the cyclization. Methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis from carboxylic acids via their in situ generated acid chlorides. researchgate.net

Catalyst/ReagentCarboxylic Acid TypeConditionsYield
Methanesulfonic AcidAryl, Heteroaryl, ArylalkylIn situ acid chloride formationExcellent
Lawesson's ReagentAromatic, Heteroaromatic, AliphaticSolvent-free, microwaveGood
KF–Al₂O₃Acid derivativesAcetonitrile, rt83–95%

Ring-Closing Reactions for Benzoxazole Formation

An alternative to intermolecular condensation is the intramolecular cyclization of pre-functionalized precursors. A common strategy involves the cyclization of o-acylaminophenols. These precursors can be prepared by the acylation of o-aminophenols. Subsequent treatment with a dehydrating agent or heating can induce ring closure to form the benzoxazole. This method is particularly useful for the synthesis of 2-alkyl- and 2-arylbenzoxazoles where the corresponding aldehyde or carboxylic acid might be unstable or readily available.

Derivatization Strategies for Functionalized this compound Analogues

The functionalization of the benzoxazole core or the utilization of the boronic acid moiety allows for the synthesis of a diverse library of this compound analogues.

Halogenation Protocols for Precursors and Derivatives

Halogenated benzoxazoles are valuable intermediates that can be converted to the corresponding boronic acids via lithium-halogen exchange followed by reaction with a borate ester, or through palladium-catalyzed borylation reactions. The synthesis of 2-halobenzoxazoles can be achieved through several methods. For instance, the reaction of o-aminophenol with halogenated nitriles can provide 2-dihalo- or 2-trihalomethylbenzoxazoles.

Furthermore, halogenation of the aromatic ring of o-aminophenol prior to cyclization allows for the introduction of halogen substituents at specific positions on the benzene ring of the final benzoxazole product.

Introduction of Diverse Substituents via Boronic Acid Reactivity

The boronic acid functional group in this compound is a versatile handle for the introduction of a wide array of substituents through various cross-coupling reactions.

The Suzuki-Miyaura coupling is a prominent reaction for forming carbon-carbon bonds, where the boronic acid is coupled with an organohalide in the presence of a palladium catalyst and a base. This allows for the synthesis of 2-aryl- and 2-vinylbenzoxazoles. nih.govnih.gov

The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds. In this reaction, the boronic acid is coupled with an amine or an alcohol in the presence of a copper catalyst to form 2-aminobenzoxazoles or 2-alkoxy/aryloxybenzoxazoles, respectively. chemrxiv.orgst-andrews.ac.ukumich.eduresearchgate.netnih.gov

The Petasis reaction , also known as the Petasis borono-Mannich reaction, is a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound to form substituted amines. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgacs.org This reaction could be employed with this compound to synthesize α-amino acid derivatives bearing a benzoxazole moiety.

ReactionCoupling PartnerCatalystBond FormedProduct Type
Suzuki-MiyauraOrganohalidePalladiumC-C2-Aryl/Vinylbenzoxazoles
Chan-LamAmine/AlcoholCopperC-N/C-O2-Amino/Alkoxy/Aryloxybenzoxazoles
PetasisAmine + CarbonylNone/Lewis AcidC-Cα-(Benzoxazol-2-yl)amines

Synthetic Methodologies for this compound and Related Architectures

The synthesis of this compound and its structural analogs is an area of active research, driven by the utility of these compounds in medicinal chemistry and materials science. Modern synthetic strategies increasingly prioritize principles of green chemistry, aiming for sustainable and efficient processes. This involves the use of alternative solvent systems, energy-efficient activation methods, and meticulous optimization of reaction conditions to maximize yields and minimize waste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO3 B11917005 Benzo[d]oxazol-2-ylboronic acid

Properties

IUPAC Name

1,3-benzoxazol-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUYHZZGZZAVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2O1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Benzo D Oxazol 2 Ylboronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of Benzo[d]oxazol-2-ylboronic acid lies in its ability to undergo metal-catalyzed cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. wikipedia.org this compound, as a heteroaryl boronic acid, is a competent coupling partner in these transformations. However, like many 2-heterocyclic boronic acids, it can be prone to decomposition, such as protodeboronation, under standard reaction conditions, necessitating carefully optimized protocols. nih.govacs.org

The success of the Suzuki-Miyaura coupling of challenging substrates like this compound is highly dependent on the palladium catalyst and the associated ligands. The goal is to form the active Pd(0) species under conditions where the boronic acid remains stable. acs.org

Ligands: Electron-rich and bulky phosphine (B1218219) ligands are crucial for promoting the coupling of heteroaryl boronic acids. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. N-Heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphines due to their strong σ-donating properties. researchgate.net For heteroaryl systems, specialized ligands have been developed to enhance reactivity and stability.

Ligand TypeExamplesKey Features
Biaryl Monophosphine Ligands SPhos, XPhosBulky and electron-rich, they promote reactions of aryl chlorides and challenging boronic acids, often allowing for lower catalyst loadings and room-temperature reactions. acs.org
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMesStrong σ-donors that form stable palladium complexes, effective for cross-coupling of sterically hindered or electron-rich substrates. researchgate.netnih.gov
Biphenyl N,P-Monophosphine Ligands ---These have shown high efficacy in the coupling of sterically hindered aryl chlorides. researchgate.net

Precatalysts: To circumvent the instability of some boronic acids, palladium precatalysts have been designed. These systems generate the active monoligated Pd(0) species rapidly and at low temperatures, outcompeting the rate of boronic acid decomposition. acs.org

Catalyst Systems: A typical catalyst system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a suitable ligand. libretexts.orgorganic-chemistry.org The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent (e.g., THF, dioxane, often with water) is also critical for an efficient reaction. acs.orgbeilstein-journals.org

The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical and mechanistically complex part of the Suzuki-Miyaura catalytic cycle. wikipedia.orgrsc.org The reaction is initiated by the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) complex. wikipedia.org This is followed by transmetalation and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The mechanism of transmetalation for boronic acids generally requires activation by a base. organic-chemistry.org Two primary pathways are often considered: nih.govrsc.org

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. This boronate then reacts with the Pd(II)-halide complex, facilitating the transfer of the benzoxazolyl group to the palladium. nih.govrsc.org

The Oxo-Palladium Pathway: The base (typically hydroxide) first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species. This complex then reacts with the neutral boronic acid, leading to the transfer of the organic group. nih.govrsc.org

Recent studies suggest that the dominant pathway can be influenced by reaction conditions, such as the use of phase-transfer catalysts in biphasic systems, which can favor the boronate pathway by increasing the concentration of the boronate species in the organic phase. nih.gov The transmetalation process for this compound is expected to follow these general principles, with the benzoxazolyl group being transferred from the activated boronate to the palladium(II) center.

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and excellent functional group tolerance. nih.gov When using this compound, a variety of aryl and heteroaryl halides can be employed as coupling partners.

Aryl Halides: The reactivity of aryl halides follows the general trend I > Br > OTf > Cl. libretexts.org Couplings with more challenging aryl chlorides often require more sophisticated catalyst systems with highly active ligands. researchgate.netlibretexts.org The reaction is compatible with a wide range of substituents on the aryl halide partner, including both electron-donating and electron-withdrawing groups. researchgate.net

Heteroaryl Halides: this compound can be coupled with various heteroaryl halides, which is crucial for the synthesis of complex molecules in medicinal chemistry. organic-chemistry.org

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its compatibility with a diverse array of functional groups, such as esters, nitriles, ketones, and nitro groups, which often remain intact under the reaction conditions. researchgate.netnih.gov This tolerance minimizes the need for protecting group strategies in complex syntheses.

Coupling PartnerSubstituentsTypical Yields
Aryl Bromides Electron-donating, Electron-withdrawingGood to Excellent researchgate.netnih.gov
Aryl Chlorides Electron-donating, Electron-withdrawingModerate to Excellent (with advanced catalysts) acs.orgresearchgate.net
Heteroaryl Halides Amines, EthersGood to Excellent organic-chemistry.orgnih.gov
Aryl Triflates Various functional groupsGood to Excellent nih.govnih.gov

Other Transition Metal-Mediated Coupling Reactions (e.g., Chan-Lam Coupling)

Beyond palladium catalysis, this compound can participate in other important coupling reactions. The Chan-Lam coupling, a copper-catalyzed C-N bond-forming reaction, is particularly relevant. organic-chemistry.org This reaction typically involves the coupling of a boronic acid with an amine, alcohol, or other N-H or O-H containing compound. organic-chemistry.orgnih.gov

Given the structure of this compound, it is a potential substrate for Chan-Lam N-arylation reactions with various amines and amides. The reaction is often carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, and sometimes requires a ligand and a base. nih.govnih.gov A significant advantage of this method is that it can often be performed in air at room temperature. organic-chemistry.org The coupling of 2-aminobenzothiazoles (a structurally similar heterocycle) with arylboronic acids has been successfully demonstrated, suggesting that this compound would be a viable partner for forming C-N bonds with various nitrogen nucleophiles. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is twofold, stemming from the properties of both the boronic acid group and the benzoxazole (B165842) ring system.

Electrophilic Character: The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid (an electrophile). It can readily interact with nucleophiles, most notably the base required for activation in Suzuki-Miyaura coupling to form the tetracoordinate boronate. organic-chemistry.org

Nucleophilic Character: While the boronic acid itself is electrophilic, the organic moiety attached to it (the benzoxazol-2-yl group) acts as the nucleophilic partner after activation to the boronate form. In the transmetalation step of the Suzuki-Miyaura reaction, the benzoxazolyl group is transferred as a nucleophilic entity to the electrophilic palladium(II) center. rsc.org

Reactivity of the Heterocycle: The benzoxazole ring itself has a distinct reactivity profile. The C2 carbon, to which the boronic acid is attached, can be susceptible to nucleophilic attack under certain conditions, especially if transformed into a different functional group. For instance, related benzo[d]oxazol-2-yl methanimine (B1209239) derivatives have been shown to undergo reactions where the C2 carbon is involved in the formation of a new ring system through intermolecular nucleophilic attack. mdpi.com

Oxidation and Reduction Pathways

The presence of the boronic acid group makes this compound susceptible to oxidative processes, while the benzoxazole ring can participate in reduction reactions. Understanding these pathways is crucial for its application in various chemical syntheses.

Oxidative Stability and Phenol Formation

The oxidative stability of boronic acids is a significant concern, especially in biological contexts where reactive oxygen species are present. nih.gov While specific studies on the oxidative stability of this compound are not extensively detailed in the provided results, the general behavior of arylboronic acids suggests that it can undergo oxidation. A common oxidative pathway for arylboronic acids is their conversion to phenols. This transformation is a well-established reaction in organic synthesis, often utilized to introduce a hydroxyl group onto an aromatic ring. The formation of 2-(benzo[d]oxazol-2-yl)phenol from a related benzoxazole derivative has been documented, indicating the feasibility of such a transformation within this heterocyclic system. apolloscientific.co.uk

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of this compound play a pivotal role in its reactivity and solubility.

The boronic acid moiety is a Lewis acid, capable of accepting a pair of electrons. The pKa of a compound is a measure of its acidity, and for this compound, a predicted pKa value is approximately 5.02 ± 0.30. chemicalbook.com This value indicates that it is a weak acid. The acidity of boronic acids is known to be influenced by substituents on the aromatic ring. researchgate.net The pH of the reaction medium can significantly affect the reactivity of boronic acids by altering the equilibrium between the neutral boronic acid and its anionic boronate form. researchgate.netnih.govfrontiersin.org This equilibrium can influence the compound's participation in reactions such as Suzuki-Miyaura cross-coupling, where the boronate species is often the active participant.

Computational Mechanistic Studies of this compound Transformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net Several computational studies have been conducted on benzoxazole derivatives, providing insights into their electronic structure and reactivity.

DFT calculations have been employed to study the properties of molecules containing the benzoxazole scaffold. nih.govresearchgate.net For instance, in a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, DFT calculations confirmed the electrophilic nature of these molecules. nih.govresearchgate.net In another study, PBE1PBE/def-2-TZVP calculations were used to estimate the stability of different isomers of benzo[d]oxazol-2-yl(thien-2-yl)methanimine. mdpi.com These types of calculations can provide valuable information on reaction pathways, transition state energies, and the stability of intermediates, which are crucial for understanding the transformations of this compound. While direct computational mechanistic studies on the transformations of this compound were not found in the search results, the methodologies applied to similar benzoxazole-containing molecules demonstrate the potential of these techniques to investigate its reactivity.

Advanced Spectroscopic and Structural Elucidation Studies of Benzo D Oxazol 2 Ylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Benzo[d]oxazol-2-ylboronic acid, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the benzoxazole (B165842) ring system. The aromatic protons would typically appear in the downfield region (approx. 7.0-8.0 ppm), with their splitting patterns providing information about their relative positions. The acidic protons of the boronic acid group, B(OH)₂, would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the fused benzene (B151609) and oxazole (B20620) rings, and the carbon atom directly bonded to the boron atom. The chemical shifts would be indicative of the electronic environment of each carbon.

Dynamic NMR studies could potentially be used to investigate processes such as restricted rotation around the C-B bond or intermolecular exchange of the hydroxyl protons of the boronic acid group. However, specific NMR data and dynamic studies for this compound are not readily found in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₆BNO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight (calculated: 163.0441 g/mol ).

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. Key fragmentation pathways could include the loss of water (H₂O) from the boronic acid moiety, or cleavage of the boronic acid group itself. The fragmentation of the benzoxazole ring system would produce characteristic ions, helping to confirm the core structure. While patents mention the use of the compound in reactions where products are analyzed by MS beilstein-journals.org, the specific mass spectrum and fragmentation analysis of the parent acid are not detailed.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad, strong band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the boronic acid group. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹.

Vibrations associated with the benzoxazole ring system would also be present, including C=N stretching (approx. 1615 cm⁻¹), C-O-C stretching, and various C-H and C=C stretching and bending modes characteristic of the aromatic system. While IR is used to characterize derivatives, specific, published spectra for this compound are not available.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique could determine the precise bond lengths, bond angles, and crystal packing of this compound. It would reveal the planarity of the benzoxazole ring system and the geometry around the boron atom. In the solid state, boronic acids often form hydrogen-bonded dimers or extended networks, and X-ray crystallography would elucidate these intermolecular interactions. Despite its utility, there are no published crystal structures for this compound in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorptions characteristic of the π-conjugated benzoxazole system. These would likely correspond to π→π* transitions. The position of the absorption maxima (λ_max) would provide information about the extent of conjugation and the electronic nature of the molecule. While studies on related benzoxazole derivatives show absorption maxima in the UV region, specific data for the 2-ylboronic acid derivative is lacking.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy involves exciting a molecule with light and measuring the light it emits upon returning to a lower energy state. Many benzoxazole derivatives are known to be fluorescent. If this compound is luminescent, a PL spectrum would reveal its emission wavelength maxima and quantum yield. The difference between the absorption and emission maxima (the Stokes shift) would provide insight into the structural differences between the ground and excited states. The compound is used as a building block for electroluminescent materials for OLEDs, but the photoluminescence properties are typically reported for the final, larger conjugated systems, not for the boronic acid precursor itself.

Advanced Techniques for In Situ Reaction Monitoring

Monitoring the reactions of this compound in real-time can provide valuable mechanistic insights. Techniques like in situ NMR or IR spectroscopy can track the disappearance of the starting material and the appearance of products over time. For example, in a Suzuki-Miyaura coupling reaction, one could monitor the characteristic signals of the boronic acid. In radiochemistry applications, reactions involving derivatives like 5-benzoxazole boronic acid pinacol (B44631) ester have been monitored using radio-HPLC to track the incorporation of radioisotopes and determine radiochemical yield over time.

Computational and Theoretical Chemical Studies of Benzo D Oxazol 2 Ylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Benzo[d]oxazol-2-ylboronic acid.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Orbital Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on similar benzoxazole (B165842) derivatives provide valuable insights. For instance, DFT calculations on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives have shown that these molecules can be soft with an electrophilic nature. nih.gov The HOMO and LUMO distributions in such compounds are typically spread across the benzoxazole ring system and the substituent groups.

For this compound, it is anticipated that the HOMO would be localized on the electron-rich benzoxazole ring, while the LUMO would be influenced by the electron-deficient boronic acid moiety. The precise energy levels and distributions would require specific DFT calculations. Such calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net The resulting data would allow for the calculation of various quantum chemical parameters that describe the molecule's reactivity.

Table 1: Illustrative Quantum Chemical Parameters for a Benzoxazole Derivative (based on related compounds)

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)ELUMO - EHOMO5.0 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.5 eV
Electronegativity (χ)(I + A) / 24.0 eV
Chemical Hardness (η)(I - A) / 22.5 eV
Chemical Softness (S)1 / (2η)0.2 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)3.2 eV

Note: These values are illustrative and based on general findings for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Properties

DFT calculations are also a reliable tool for predicting various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). scirp.org These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to transitions from HOMO to LUMO or other nearby orbitals. For this compound, TD-DFT would likely predict absorptions in the UV region, characteristic of the benzoxazole chromophore.

Acidity and Lewis Acidity Characterization

The boronic acid group imparts both Brønsted and Lewis acidity to the molecule. The Brønsted acidity relates to the donation of the proton from the hydroxyl groups of the boronic acid. The pKa value is a measure of this acidity. The Lewis acidity, on the other hand, refers to the ability of the boron atom to accept a pair of electrons, for instance, from a Lewis base like a hydroxide (B78521) or fluoride (B91410) ion. mdpi.com

The acidity of arylboronic acids is influenced by the electronic effects of the substituents on the aromatic ring. mdpi.com The electron-withdrawing nature of the benzoxazole ring is expected to increase the acidity of the boronic acid group in this compound compared to unsubstituted phenylboronic acid. Computational methods can be used to predict pKa values, although these calculations can be complex and are often benchmarked against experimental data. mdpi.com The Lewis acidity can be computationally assessed by calculating the affinity of the boron atom for a reference Lewis base.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Stability

MD simulations can be used to explore the conformational landscape of this compound. epstem.net This involves identifying the most stable conformations (lowest energy) and the energy barriers between them. The orientation of the boronic acid group relative to the benzoxazole ring is a key conformational feature. The planarity and rotational barriers of the molecule can be investigated to understand its structural flexibility. Such studies are crucial for understanding how the molecule might adapt its shape to interact with other molecules.

Ligand-Receptor Interactions in Chemical Systems

In the context of medicinal chemistry or materials science, understanding how this compound interacts with biological macromolecules or other chemical systems is of great importance. MD simulations are a powerful tool for modeling these ligand-receptor interactions. nih.govnih.gov

By placing the molecule in a simulated environment with a target receptor (e.g., an enzyme active site), MD simulations can reveal the binding mode, interaction energies, and the stability of the ligand-receptor complex. nih.govrjeid.com These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For instance, in a study of formazan (B1609692) derivatives of benzoxazole, MD simulations were used to confirm the stability of the ligand-receptor interaction with a bacterial receptor. nih.gov Similar studies could be performed for this compound to elucidate its potential interactions in various chemical or biological systems.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a specific chemical reaction. For this compound and its derivatives, QSRR models can provide valuable insights into the factors governing their reactivity, particularly in synthetically important reactions such as the Suzuki-Miyaura cross-coupling.

While specific QSRR studies exclusively focused on this compound are not extensively documented, the principles can be inferred from studies on related benzoxazole and boronic acid derivatives. sciencegate.appresearchgate.netesisresearch.org These studies typically employ a range of molecular descriptors to quantify structural features. For a series of substituted Benzo[d]oxazol-2-ylboronic acids, these descriptors would likely include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and atomic charges on the boron and adjacent atoms. researchgate.net For instance, electron-withdrawing substituents on the benzoxazole ring would be expected to lower the LUMO energy, potentially increasing the reactivity towards nucleophilic attack. The acidity of the boronic acid, a key factor in its reactivity, is also influenced by electronic effects; electron-withdrawing groups generally increase the Lewis acidity of the boron atom. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Parameters such as molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton are often used. In the context of reactions like the Suzuki-Miyaura coupling, the steric hindrance around the boronic acid moiety can significantly impact the rate of transmetalation. nih.gov

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. nih.gov While often more critical in biological QSAR, it can also play a role in reaction kinetics depending on the solvent system.

A typical QSRR model is developed using multiple linear regression (MLR) or more advanced machine learning algorithms to correlate these descriptors with an experimentally determined measure of reactivity, such as the reaction rate constant or yield. chemrxiv.org For a hypothetical series of substituted Benzo[d]oxazol-2-ylboronic acids, a QSRR equation might take the general form:

log(Reactivity) = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor)

The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor in influencing the reactivity.

Table 1: Potential Descriptors for QSRR Studies of this compound Derivatives

Descriptor TypeExamplesPotential Influence on Reactivity
Electronic HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges, pKa of Boronic AcidGovern the electrophilic/nucleophilic character and the ease of bond formation/cleavage.
Steric Molecular Weight, Molecular Volume, Surface AreaAffect the accessibility of the reactive center to other reagents and catalysts.
Topological Connectivity Indices, Wiener IndexDescribe the branching and overall shape of the molecule.
Quantum Chemical Global Hardness, Softness, Electrophilicity IndexProvide a more nuanced understanding of the molecule's reactivity based on DFT principles. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org Computational analysis of the reaction pathway and the modeling of transition states are crucial for understanding the mechanism, selectivity, and efficiency of these transformations.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies, typically using Density Functional Theory (DFT), can elucidate the energetic landscape of this cycle for a specific substrate like this compound.

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an aryl halide to form a palladium(II) intermediate. The nature of the halide and the ligands on the palladium catalyst are critical in this step.

Transmetalation: This is often the rate-determining step and involves the transfer of the benzoxazolyl group from the boron atom to the palladium center. The boronic acid must typically be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org Transition state modeling of this step would involve locating the geometry of the transition state structure and calculating its activation energy. For this compound, the electronic properties of the benzoxazole ring system will influence the nucleophilicity of the carbon atom attached to the boron, thereby affecting the energy barrier of this step.

Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst.

Transition state theory is a fundamental concept in these analyses. wisc.edu The geometry of a transition state represents a saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. Computational software can be used to locate these transition states and calculate their vibrational frequencies to confirm that they are indeed first-order saddle points. compchemhighlights.org For reactions involving this compound, specific aspects that can be investigated through transition state modeling include:

Regioselectivity: In cases where the coupling partner has multiple reactive sites, the relative energies of the different possible transition states can predict the observed regioselectivity. beilstein-journals.org

Ligand Effects: The influence of different phosphine (B1218219) or N-heterocyclic carbene ligands on the palladium catalyst can be modeled to understand how they affect the stability of intermediates and the energy of transition states.

Solvent Effects: The inclusion of solvent models in the calculations can provide a more accurate picture of the reaction pathway, as solvation can significantly stabilize or destabilize charged intermediates and transition states.

Table 2: Hypothetical Energy Profile for a Suzuki-Miyaura Coupling involving this compound

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol) (Illustrative)
ReactantsPd(0)L2 + Ar-X + Base + Benzoxazole-B(OH)20.0
Oxidative Addition TS[Ar-Pd(L)2-X]‡+15.2
Intermediate 1Ar-Pd(L)2-X-5.1
Transmetalation TS[Ar-Pd(L)2-(Benzoxazole)-B(OH)3]-‡+18.5 (Rate-Determining)
Intermediate 2Ar-Pd(L)2-Benzoxazole-10.3
Reductive Elimination TS[Ar-Benzoxazole-Pd(L)2]‡+12.8
ProductsAr-Benzoxazole + Pd(0)L2-25.0

Note: These values are illustrative and would need to be calculated using appropriate computational methods.

Charge Distribution and Bonding Analysis

The electronic structure, charge distribution, and nature of the chemical bonds within this compound are fundamental to its reactivity and physical properties. These aspects are typically investigated using quantum chemical calculations, with Natural Bond Orbital (NBO) analysis being a particularly powerful tool. uni-muenchen.denih.govwisc.edu

Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the boronic acid group, indicating these are regions susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): Concentrated around the hydrogen atoms of the hydroxyl groups and potentially on the boron atom, indicating sites for nucleophilic attack. The Lewis acidic nature of the boron atom makes it a key electrophilic center. nih.gov

NBO analysis provides a more detailed, quantitative picture of the bonding by partitioning the wavefunction into localized orbitals that correspond to the chemist's intuitive concepts of core electrons, lone pairs, and bonds. uni-muenchen.dewisc.edu An NBO analysis of this compound would provide data on:

Natural Atomic Charges: These provide a more chemically meaningful measure of the charge distribution than Mulliken charges. The boron atom is expected to carry a significant positive charge, while the oxygen and nitrogen atoms will be negatively charged.

Hybridization of Orbitals: The analysis would detail the sp hybridization of the atoms in their bonding orbitals. The boron atom in the sp2 hybridized boronic acid is expected to have a vacant p-orbital, which is central to its Lewis acidity.

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals (like lone pairs or bonding orbitals) to unoccupied "acceptor" orbitals (like antibonding orbitals). acs.org In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the π-system of the aromatic ring. This delocalization stabilizes the molecule and influences its electronic properties. The interaction between the lone pairs on the boronic acid's oxygen atoms and the vacant p-orbital of the boron atom is also a key feature.

Table 3: Exemplary Natural Bond Orbital (NBO) Analysis Data for this compound

AtomNatural Atomic Charge (e) (Illustrative)NBO Hybridization (Illustrative)
B+1.50sp^2.0
O (in B-OH)-0.85sp^2.2
O (in ring)-0.60sp^1.8
N-0.55sp^2.1
C (attached to B)-0.20sp^2.0

Note: These values are illustrative and would be obtained from specific DFT/NBO calculations.

Applications of Benzo D Oxazol 2 Ylboronic Acid in Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The presence of the boronic acid functional group allows Benzo[d]oxazol-2-ylboronic acid and its derivatives to serve as versatile building blocks in organic chemistry. Boronic acids are known for their utility in a wide range of chemical reactions, particularly in the formation of new carbon-carbon bonds.

Construction of Complex Heterocyclic Scaffolds

The benzoxazole (B165842) framework can act as a precursor or a key intermediate in the synthesis of more intricate heterocyclic structures. Research has demonstrated a novel synthetic pathway to create substituted imidazole (B134444) derivatives starting from precursors that lead to the formation of Benzo[d]oxazol-2-yl(aryl)methanimines. mdpi.comresearchgate.net

In a notable synthetic route, these methanimine (B1209239) intermediates undergo an unprecedented dimerization reaction. mdpi.com The proposed mechanism involves a nucleophilic attack from the nitrogen atom of one methanimine molecule onto the oxazole (B20620) ring of another. This attack leads to the opening of the benzoxazole ring, forming an o-aminophenol moiety. mdpi.com Subsequent intramolecular reactions result in the closure of a new, five-membered imidazole ring, yielding complex structures such as 2-((2-(benzo[d]oxazol-2-yl)-2,5-diaryl-2H-imidazol-4-yl)amino)phenols. mdpi.comresearchgate.net This transformation showcases the utility of the benzoxazole scaffold as a reactive intermediate that facilitates the construction of different heterocyclic systems. mdpi.com

Table 1: Examples of Synthesized Imidazole Derivatives via Methanimine Dimerization This table is based on research findings where Benzo[d]oxazol-2-yl(aryl)methanimines were used as key intermediates.

Starting Methanimine Aryl GroupResulting Imidazole ProductReference
4-Fluorophenyl2-((2-(benzo[d]oxazol-2-yl)-2,5-bis(4-fluorophenyl)-2H-imidazol-4-yl)amino)phenol mdpi.com
4-Chlorophenyl2-((2-(benzo[d]oxazol-2-yl)-5-(4-chlorophenyl)-2-phenyl-2H-imidazol-4-yl)amino)phenol mdpi.com
Thien-2-yl2-((2-(benzo[d]oxazol-2-yl)-5-(thien-2-yl)-2-phenyl-2H-imidazol-4-yl)amino)phenol mdpi.com

Synthesis of Conjugated Systems

The benzoxazole motif is a common component in the structure of various π-conjugated systems, which are materials characterized by alternating single and multiple bonds, leading to delocalized electrons. These systems are fundamental to many applications in materials science. This compound and its derivatives are valuable for synthesizing these molecules.

A prominent example is the creation of stilbene (B7821643) derivatives that incorporate the benzoxazole unit. The compound 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene is a well-known fluorescent brightening agent that features two benzoxazole moieties linked by a stilbene core. glpbio.commedchemexpress.comcymitquimica.combldpharm.com The synthesis of such molecules demonstrates how the benzoxazole building block can be integrated into larger, fully conjugated structures with specific optical properties. These properties are a direct result of the extended π-system created by combining the aromatic benzoxazole rings with the ethene bridge. nih.gov

Precursors for Advanced Organic Reagents

Beyond being a simple starting material, this compound can be converted into more complex intermediates that serve as advanced reagents for specialized chemical transformations. As detailed previously, the formation of Benzo[d]oxazol-2-yl(aryl)methanimines from benzoxazole precursors is a key step in a novel synthesis of imidazole derivatives. mdpi.comresearchgate.net

These methanimines are not merely intermediates but function as advanced reagents that enable a unique dimerization reaction pathway. mdpi.comresearchgate.net The ability of the benzoxazole part of the molecule to undergo a ring-opening reaction under specific conditions is crucial for the subsequent formation of the new heterocyclic scaffold. mdpi.com This exemplifies a strategy where a stable, readily available building block is transformed into a more reactive species designed for a specific and complex synthetic purpose.

In the Development of Advanced Functional Materials

The inherent electronic and photophysical properties of the benzoxazole ring system make it an attractive component for the design of advanced functional materials. nih.gov When combined with the synthetic versatility of the boronic acid group, it provides a powerful platform for creating materials with tailored functions.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The development of materials for optoelectronic devices, such as OLEDs, relies on molecules with high quantum yields and tunable emission colors. The benzoxazole moiety is frequently incorporated into the ligands of metal complexes used as phosphorescent emitters in OLEDs.

Specifically, cyclometalated iridium(III) complexes featuring 2-phenylbenzo[d]oxazole-based ligands have been synthesized and characterized as highly efficient phosphorescent materials. researchgate.netresearchgate.netdocumentsdelivered.com These complexes exhibit bright emission from the green to yellow-orange region of the spectrum, a desirable range for display and lighting applications. researchgate.netresearchgate.net The photophysical properties, including emission wavelength and quantum yield, can be finely tuned by modifying the substituents on the benzoxazole ligand. researchgate.net Research has shown that these iridium complexes can achieve high solution quantum yields, in some cases up to 46.1%, making them promising candidates for use in the emissive layer of OLED devices. researchgate.net

Table 2: Photophysical Properties of Selected Iridium(III) Complexes with 2-Phenylbenzo[d]oxazole-type Ligands This table summarizes data for representative phosphorescent complexes used in OLED research.

ComplexEmission Peak (nm)Quantum Yield (%)ColorReference
[(bo)2Ir(pzpy)]51835.2Green researchgate.net
[(bo)2Ir(pzpyz)]56046.1Yellow researchgate.net
Ir(t-Bupbo)2(acac)562N/AYellow-Orange researchgate.net

Fluorescent Probes and Sensors

The dual functionality of a fluorescent benzoxazole core and a diol-binding boronic acid group provides a rational design for fluorescent chemosensors. Boronic acids are well-known for their ability to reversibly bind with molecules containing 1,2- or 1,3-diol units, such as saccharides (sugars). nih.govnih.govrsc.org This interaction can be designed to produce a change in the fluorescence signal of the molecule, allowing for the detection of the target analyte. nih.gov

Benzoxazole derivatives themselves are known for their promising photoluminescent properties, which are often sensitive to the local environment. periodikos.com.brperiodikos.com.brmdpi.com This makes them excellent candidates for use as the signaling unit in a sensor. By functionalizing a fluorescent benzoxazole structure with a boronic acid group, it is possible to create probes where the binding of a diol-containing molecule, like glucose, modulates the fluorescence emission, enabling quantitative detection. nih.govnih.gov Furthermore, benzoxazole-containing macrocycles have been specifically designed as fluorescent chemosensors for detecting metal ions such as Zn²⁺ and Cd²⁺. mdpi.com


Conjugated Polymers and Optoelectronic Materials

The benzoxazole heterocycle is a well-known electron-deficient system that, when incorporated into a polymer backbone, can impart desirable electronic and photophysical properties. While direct polymerization of this compound into conjugated polymers is not extensively documented, its structural motifs are found in various high-performance organic electronic materials. The general strategy involves the use of benzoxazole-containing monomers in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid or its ester is a key reactant.

For instance, conjugated polymers incorporating benzoxazole units have been synthesized and investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials often exhibit high electron affinity, good thermal stability, and strong fluorescence, which are crucial for efficient device performance. The synthesis of such polymers typically involves the reaction of a dibromo-functionalized benzoxazole derivative with a monomer containing two boronic acid or boronic ester groups.

Table 1: Optoelectronic Properties of Benzoxazole-Containing Polymers

Polymer ArchitectureMonomersKey Optoelectronic PropertiesPotential Application
Alternating Donor-AcceptorDibromo-benzoxazole derivative, Dithiophene-diboronic acidTunable bandgap, high charge carrier mobilityOrganic Photovoltaics (OPVs)
Random CopolymerMixed benzoxazole and fluorene (B118485) monomersBlue emission, high photoluminescence quantum yieldOrganic Light-Emitting Diodes (OLEDs)

This table presents representative data for polymers containing the benzoxazole core, illustrating the potential of this compound as a monomer for similar systems.

Research in this area continues to explore how the modification of the benzoxazole core and the nature of the co-monomers can be used to fine-tune the optoelectronic properties of the resulting polymers for specific applications.

Catalytic Applications

The unique chemical structure of this compound suggests its potential in various catalytic applications, either as an organocatalyst itself or as a crucial component of more complex catalytic systems.

As Organocatalysts

While there is no direct report of this compound acting as an organocatalyst, the broader class of boronic acids has been explored for its catalytic activity. The Lewis acidic nature of the boron atom allows it to activate substrates, facilitating a variety of organic transformations. For example, arylboronic acids have been shown to catalyze condensation reactions, such as the formation of imines and enamines. It is plausible that this compound could exhibit similar catalytic activity, although specific studies are needed to confirm this.

Ligand Components in Transition Metal Catalysis

In the realm of transition metal catalysis, boronic acids are well-established as coupling partners in reactions like the Suzuki-Miyaura cross-coupling. However, the potential of this compound to act as a ligand for the transition metal catalyst itself is an area of growing interest. The presence of the nitrogen and oxygen atoms in the benzoxazole ring, in addition to the boronic acid group, provides multiple potential coordination sites for a metal center.

The development of "self-coupling" ligands, where the ligand also participates in the reaction, is a current trend in catalysis. This compound could potentially act as a bifunctional molecule, where the benzoxazole moiety coordinates to the metal, influencing the catalytic activity and selectivity, while the boronic acid group participates in the cross-coupling reaction. This dual role could lead to novel and more efficient catalytic systems.

In Supramolecular Chemistry and Self-Assembly

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in supramolecular chemistry. This interaction is highly dynamic and responsive to environmental stimuli such as pH and the presence of specific saccharides, making it ideal for the construction of "smart" materials.

Formation of Boronic Acid-Based Hydrogels for Molecular Recognition

Boronic acid-functionalized polymers are known to form hydrogels through the cross-linking of polymer chains via boronate ester bonds with polyols. While direct studies using this compound are limited, the closely related benzoxaborole derivatives have been shown to form self-crosslinking hydrogels with polysaccharides like hyaluronic acid. nih.gov These hydrogels exhibit pH- and glucose-responsive behavior, making them promising candidates for applications in drug delivery and biosensing. nih.gov

The formation of these hydrogels is driven by the interaction between the boronic acid groups on the polymer and the diol units of the saccharide. The strength of this interaction, and thus the mechanical properties of the hydrogel, can be tuned by changing the pH or the concentration of the competing saccharide. This allows for the design of materials that can release a payload in response to specific biological signals.

Table 2: Properties of Boronic Acid-Based Hydrogels for Molecular Recognition

Polymer SystemCross-linkerStimulus for Gel-Sol TransitionPotential Application
Benzoxaborole-functionalized polymerHyaluronic AcidpH change, addition of glucoseGlucose-responsive insulin (B600854) delivery
Acrylamide-phenylboronic acid copolymerPoly(vinyl alcohol)pH change, addition of fructoseSaccharide sensing

This table highlights the principles of boronic acid-based hydrogels for molecular recognition, which are applicable to systems derived from this compound.

Host-Guest Chemistry Involving Boronate Esters

The reversible formation of boronate esters is also a key interaction in host-guest chemistry. Boronic acid-containing host molecules can be designed to selectively bind to guest molecules that possess diol functionalities. This interaction can be used to control the assembly and disassembly of supramolecular structures.

For example, a host molecule containing a this compound unit could be used to recognize and bind specific saccharides. The binding event could then trigger a change in the host's conformation or photophysical properties, leading to a detectable signal. This principle can be applied to the development of sensors for biologically important molecules.

Furthermore, the formation of boronate esters can be used to direct the synthesis of complex molecules in a template-directed manner. A host molecule can bind to two different reactants through boronate ester formation, bringing them into close proximity and facilitating a desired chemical reaction between them.

Design of Scaffolds for Bioactive Molecule Synthesis

The benzoxazole core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the development of new therapeutic agents. This compound, in particular, serves as a versatile building block for constructing more elaborate molecular architectures. Its utility lies in its capacity to undergo specific chemical transformations that allow for the systematic assembly of complex molecules, which can then be evaluated for potential biological relevance. The focus here is on the synthetic and computational strategies employed, rather than the outcomes of biological testing.

Intermediates for Complex Molecule Libraries

This compound is a valuable intermediate for the synthesis of complex organic molecules. The boronic acid functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the benzoxazole core and various aryl or heteroaryl halides, providing a powerful tool for generating molecular diversity.

One documented application involves the use of this compound in Suzuki reactions to create larger, more complex structures. For instance, it has been used as a key reactant in the synthesis of specifically designed molecules for applications in materials science. In a patented synthesis, this compound was reacted with a brominated aromatic compound in the presence of a palladium catalyst to yield the target molecule Inv-28. ambeed.com This reaction demonstrates the role of the boronic acid as a crucial building block, enabling the fusion of the benzoxazole moiety onto another complex fragment. ambeed.com The general scheme for such a reaction highlights the modular nature of this synthetic approach, where different starting materials can be combined to theoretically produce a library of related compounds.

Table 1: Compounds Synthesized Using this compound

Precursor CompoundReaction TypeResulting Compound
This compoundSuzuki ReactionInv-28
This compoundSuzuki ReactionInv-45

Inhibitor Design based on Computational Screening (e.g., protein-ligand interaction studies)

While the broader class of benzoxazole derivatives is frequently the subject of computational studies for inhibitor design, specific research detailing the use of this compound itself in computational screening and protein-ligand interaction studies is not extensively documented in the available literature.

The general methodology for such research involves using the benzoxazole scaffold as a starting point for in silico screening. Computational chemists and molecular modelers typically design a virtual library of compounds by adding various substituents to the core structure. These virtual compounds are then docked into the active site of a target protein to predict their binding affinity and orientation. This process helps to prioritize which derivatives are most likely to be potent inhibitors, guiding synthetic efforts toward the most promising candidates. However, specific examples where this compound is the direct precursor for a computationally designed library of inhibitors are not prominently available.

Future Directions and Emerging Research Avenues for Benzo D Oxazol 2 Ylboronic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of the benzoxazole (B165842) core is well-established, with numerous methods that can be adapted and optimized for producing Benzo[d]oxazol-2-ylboronic acid. Current research on benzoxazole derivatives focuses on the condensation of o-aminophenols with various reagents such as aldehydes, acids, and esters. nih.govacs.org

Future explorations will likely concentrate on direct and efficient methods for introducing the boronic acid moiety at the 2-position. One promising avenue is the adaptation of metal-catalyzed C-H activation techniques. Another area of development involves the refinement of cyclization reactions. For instance, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt, has proven effective for creating 2-substituted benzoxazoles and could be tailored for the synthesis of the target boronic acid. organic-chemistry.org

A key focus will be on improving reaction conditions to be milder and more efficient, moving away from harsh reagents and high temperatures that have characterized some traditional methods. organic-chemistry.org

Development of New Reactivity Modes and Catalytic Applications

The boronic acid group is a versatile functional group, and its placement on the benzoxazole scaffold opens up numerous possibilities for novel reactivity and catalysis. While the catalytic applications of this compound itself are not yet widely reported, the behavior of analogous compounds suggests significant potential. For example, related phenyl-substituted benzoxazole boronic acids have been explored as catalysts in fundamental organic reactions, including the Wittig reaction. finechemical.net

Future research is expected to investigate the use of this compound as a ligand or catalyst in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The unique electronic properties conferred by the benzoxazole ring could modulate the reactivity of the boron center, leading to new catalytic activities. Furthermore, the development of magnetically recyclable catalysts, such as iron nanoparticles functionalized with benzoxazole ligands, for multi-component reactions points towards a promising direction for creating easily separable and reusable catalytic systems based on this scaffold. jsynthchem.com

Integration into Advanced Functional Material Systems

The benzoxazole nucleus is a known building block for functional organic materials, finding use as a precursor in the fields of electronics and spintronics. mdpi.com The introduction of a boronic acid group allows for the integration of these properties into larger polymeric or supramolecular structures. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited for the development of self-healing polymers, sensors, and drug delivery systems.

Future work will likely focus on incorporating this compound as a monomer or a functional additive in the synthesis of advanced materials. A related compound, (2-Phenylbenzo[d]oxazol-7-yl)boronic acid, has been used in the synthesis of polymers for applications like coatings and adhesives, indicating a clear path for its 2-boronic acid analogue. finechemical.net The inherent fluorescence often observed in benzoxazole derivatives could also be harnessed to create materials with unique optical properties.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules with desired properties, and benzoxazole derivatives have been the subject of such studies. rjeid.comnih.gov Techniques like Density Functional Theory (DFT) and molecular docking are routinely used to predict molecular structures, electronic properties, and biological activities. rjeid.comnih.gov

For this compound, future computational studies will be crucial in several areas. DFT calculations can elucidate its electronic structure, reactivity, and spectroscopic properties. mdpi.com Molecular dynamics (MD) simulations can provide insights into its interactions with biological macromolecules or its behavior within a material matrix. nih.gov These predictive models can guide synthetic efforts by identifying derivatives with enhanced catalytic efficiency, improved material properties, or specific biological interactions, thereby reducing the need for extensive empirical screening.

Table 1: Computational Methods in Benzoxazole Research

Computational Method Application in Benzoxazole Research Predicted Properties Reference
Density Functional Theory (DFT) Calculation of electronic structure and reactivity HOMO-LUMO energy gap, molecular electrostatic potential, chemical stability rjeid.commdpi.com
Molecular Docking Prediction of binding affinity and mode to a biological target Binding energy, protein-ligand interactions nih.govnih.gov
Molecular Dynamics (MD) Simulation Simulation of the dynamic behavior of the molecule over time Stability of ligand-receptor complexes, conformational changes rjeid.comnih.gov
MM/PBSA Analysis Calculation of free energy of binding Binding free energy of ligand-receptor complexes rjeid.comnih.gov

Interdisciplinary Research with Chemical Biology (excluding clinical/safety)

The benzoxazole scaffold is a privileged structure in medicinal chemistry and chemical biology. nih.gov Derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors and neuroprotective agents. nih.govnih.gov The boronic acid group is also a key pharmacophore in several approved drugs, known for its ability to interact with serine proteases.

The intersection of these two functionalities in this compound makes it a highly attractive candidate for the development of chemical probes to study biological systems. Future research, excluding clinical applications, will likely involve the design and synthesis of derivatives as tools to investigate enzyme function and cellular signaling pathways. For instance, studies on other benzoxazole compounds have explored their role in modulating pathways like the Akt/GSK-3β/NF-κB signaling cascade, which is fundamental to many cellular processes. nih.gov The development of fluorescent or affinity-tagged versions of this compound could provide powerful reagents for biochemical and cell-based assays.

Sustainable and Atom-Economical Chemical Processes

The principles of green chemistry are increasingly guiding synthetic strategies. Research into the synthesis of benzoxazoles has already embraced these concepts, with the development of processes that utilize sustainable methods like microwave-assisted synthesis, ultrasound, and mechanochemistry. mdpi.comnih.gov These techniques often lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating. mdpi.com

Table 2: Green Chemistry Approaches for Benzoxazole Synthesis

Sustainable Method Advantages Reference
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields mdpi.comnih.gov
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer mdpi.comnih.gov
Mechanochemistry Solvent-free or reduced solvent conditions, high efficiency mdpi.comnih.gov
Deep Eutectic Solvents (DES) Biodegradable and low-toxicity solvent alternative mdpi.comnih.gov
Reusable Catalysts Reduced waste, lower cost over multiple cycles acs.orgorganic-chemistry.org

Q & A

What are the most reliable synthetic routes for Benzo[d]oxazol-2-ylboronic acid, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cross-coupling or Pudovik reactions. For example, 3-phosphorylated benzoxaboroles can be synthesized via the Pudovik reaction using dialkyl phosphites and 2-formylphenylboronic acids under mild conditions (40–60°C, 4–6 hours), achieving yields of 75–90% . Key factors include solvent polarity (e.g., THF or ethanol), catalyst selection (e.g., Lewis acids), and stoichiometric control of boronic acid precursors.

How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological approaches include:

  • Mass Spectrometry (MS): High-resolution MS (Exact Mass: 195.1371552) verifies molecular weight and fragmentation patterns .
  • NMR Spectroscopy: 11^{11}B and 13^{13}C NMR distinguish boronic acid groups and heterocyclic aromaticity .
  • HPLC-PDA: Quantifies purity (>97% by GC or HPLC) and detects trace impurities .

What are the primary reaction mechanisms involving this compound in cross-coupling applications?

This compound participates in Suzuki-Miyaura couplings, where the boronic acid group reacts with aryl halides via a Pd-catalyzed mechanism. The oxazole ring’s electron-withdrawing properties enhance reactivity by stabilizing the transition state. Optimizing ligand systems (e.g., SPhos) and base selection (e.g., K2_2CO3_3) improves coupling efficiency .

How do electronic effects of the oxazole ring influence the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) studies (e.g., using the Colle-Salvetti correlation-energy formula) reveal that the oxazole ring’s electron-deficient nature lowers the LUMO energy of the boronic acid, facilitating nucleophilic attack in cross-couplings. Substituents on the oxazole ring (e.g., fluorine) further modulate reactivity by altering charge distribution .

What are the stability challenges of this compound under ambient conditions, and how can they be mitigated?

Boronic acids are prone to protodeboronation and oxidation. Stability protocols include:

  • Storage: Anhydrous conditions (-20°C, argon atmosphere) .
  • Derivatization: Conversion to pinacol esters (e.g., 2-benzyloxyphenylboronic acid pinacol ester) enhances shelf life .
  • Buffered Solutions: Use pH 7–9 aqueous media to prevent hydrolysis .

How can researchers resolve contradictory data in catalytic applications of this compound?

Contradictions often arise from solvent effects or catalyst poisoning. Systematic analysis includes:

  • Solvent Screening: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Control Experiments: Test for homocoupling byproducts or Pd black formation.
  • Kinetic Studies: Monitor reaction progress via 11^{11}B NMR to identify intermediates .

What computational tools are recommended for modeling the electronic structure of this compound?

DFT methods (e.g., B3LYP/6-31G*) are effective for calculating:

  • Charge Distribution: Mulliken charges on boron and oxazole nitrogen.
  • Reaction Pathways: Transition states in cross-couplings.
    Software packages like Gaussian or ORCA are standard, with validation against experimental NMR shifts .

How does this compound contribute to the synthesis of bioactive heterocycles?

It serves as a precursor for benzoxaboroles, which exhibit antifungal and anticancer activity. For example, 3-phosphorylated benzoxaboroles synthesized from this compound show enhanced solubility and target binding via boronate ester formation with biomolecular diols .

What strategies optimize reaction yields in large-scale syntheses involving this compound?

  • Catalyst Loading: Reduce Pd catalyst to 0.5–1 mol% to minimize costs.
  • Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps.
  • Workup Optimization: Use aqueous/organic biphasic extraction to isolate products efficiently .

What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize spills with damp sand or sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.